O-(6-chloropyridin-2-yl)hydroxylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

O-(6-chloropyridin-2-yl)hydroxylamine, also known as CPON, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPON is a derivative of hydroxylamine, which is a reactive chemical compound that is widely used in organic synthesis.

Mecanismo De Acción

The mechanism of action of O-(6-chloropyridin-2-yl)hydroxylamine involves the formation of a covalent bond between the hydroxylamine group and the active site of the target enzyme. This covalent bond formation results in the inhibition of the enzyme's catalytic activity. The exact mechanism of inhibition may vary depending on the target enzyme, but it generally involves the disruption of the enzyme's active site or the prevention of substrate binding.

Biochemical and Physiological Effects

This compound has been shown to exhibit potent inhibitory activity against several enzymes, including NOS and cytochrome P450 enzymes. Inhibition of NOS results in the reduction of NO production, which can have various physiological effects, including vasodilation, neurotransmission, and immune response. Inhibition of cytochrome P450 enzymes can result in the alteration of drug metabolism and toxicity.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using O-(6-chloropyridin-2-yl)hydroxylamine in lab experiments is its potent inhibitory activity against several enzymes. This makes it a valuable tool for studying the mechanism of action of these enzymes and for developing new therapeutic agents. Another advantage is its versatility, as it can be used in various fields, including medicinal chemistry, biochemistry, and materials science.

One of the limitations of using this compound in lab experiments is its potential toxicity. This compound is a reactive chemical compound that can potentially interact with other molecules in the body, resulting in unwanted side effects. Therefore, caution should be exercised when handling this compound, and appropriate safety measures should be taken.

Direcciones Futuras

In the study of O-(6-chloropyridin-2-yl)hydroxylamine include the development of new therapeutic agents and the exploration of its potential applications in materials science.

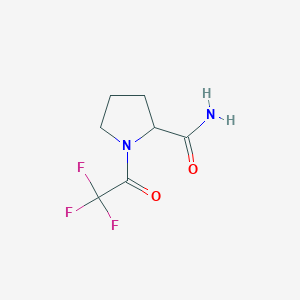

Métodos De Síntesis

The synthesis of O-(6-chloropyridin-2-yl)hydroxylamine involves the reaction of hydroxylamine with 6-chloropyridine-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an amide intermediate, which is subsequently hydrolyzed to yield this compound. The overall reaction scheme is shown below:

Aplicaciones Científicas De Investigación

O-(6-chloropyridin-2-yl)hydroxylamine has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been shown to exhibit potent inhibitory activity against several enzymes, including nitric oxide synthase (NOS), which is involved in the production of nitric oxide (NO) in the body. NO is an important signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. Abnormalities in NO production have been linked to several diseases, including hypertension, diabetes, and cancer. Therefore, this compound has the potential to be developed as a therapeutic agent for the treatment of these diseases.

In biochemistry, this compound has been used as a tool to study the mechanism of action of various enzymes, including NOS and cytochrome P450 enzymes. This compound is a potent inhibitor of these enzymes and can be used to elucidate their catalytic mechanisms and substrate binding properties. This compound has also been used as a probe to study the redox properties of proteins and other biomolecules.

In materials science, this compound has been used as a building block for the synthesis of functionalized nanoparticles and other nanomaterials. This compound can be used to functionalize the surface of nanoparticles, which can then be used for various applications, including drug delivery, imaging, and sensing.

Propiedades

Número CAS |

119809-51-7 |

|---|---|

Fórmula molecular |

C5H5ClN2O |

Peso molecular |

144.56 g/mol |

Nombre IUPAC |

O-(6-chloropyridin-2-yl)hydroxylamine |

InChI |

InChI=1S/C5H5ClN2O/c6-4-2-1-3-5(8-4)9-7/h1-3H,7H2 |

Clave InChI |

YEOKOAFSAVMZSM-UHFFFAOYSA-N |

SMILES |

C1=CC(=NC(=C1)Cl)ON |

SMILES canónico |

C1=CC(=NC(=C1)Cl)ON |

Sinónimos |

Pyridine, 2-(aminooxy)-6-chloro- (9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Ethyl-6-fluoro-7-morpholin-4-YL-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester](/img/structure/B38375.png)

![Pyridin-4-ylmethyl 2-[[2-[[2-[[2-[2-[2-[(2-amino-3-phenylpropanoyl)amino]propanoylamino]propanoylamino]-3-(4-nitrophenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoate](/img/structure/B38379.png)

![Ethyl 5-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]-5-oxopentanoate](/img/structure/B38395.png)

![1-[Bis[[2-chloro-5-[[1-(dodecyloxycarbonyl)ethoxy]carbonyl]phenyl]carbamoyl]methyl]-1H-benzotriazole-6-carboxylic acid phenyl ester](/img/structure/B38398.png)